N-(4-Bromophenyl-N-(4-carbethoxyphenyl)amine

Analytical Chemistry Process Chemistry Procurement

Procuring generic diarylamines often forces researchers to compromise on synthetic flexibility. This bifunctional building block, with a bromoaryl group for Pd-catalyzed cross-coupling and an ethyl ester for derivatization, solves that problem. - Dual reactivity enables efficient library synthesis of kinase inhibitors via Suzuki-Miyaura coupling and subsequent ester hydrolysis/amidation. - Push-pull electronic system allows fine-tuning of HOMO/LUMO levels for hole-transport materials in OLEDs and perovskite solar cells. - Solid physical form and ≥97% purity ensure accurate weighing for reproducible SAR studies and polymer synthesis.

Molecular Formula C15H14BrNO2
Molecular Weight 320.18 g/mol
CAS No. 458550-44-2
Cat. No. B1601328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Bromophenyl-N-(4-carbethoxyphenyl)amine
CAS458550-44-2
Molecular FormulaC15H14BrNO2
Molecular Weight320.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC2=CC=C(C=C2)Br
InChIInChI=1S/C15H14BrNO2/c1-2-19-15(18)11-3-7-13(8-4-11)17-14-9-5-12(16)6-10-14/h3-10,17H,2H2,1H3
InChIKeyQMUHHIBJFDNROZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine Overview


N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine (CAS 458550-44-2), also known as Ethyl 4-[(4-bromophenyl)amino]benzoate, is a diarylamine building block with a molecular weight of 320.18 g/mol . Its structure incorporates an electron-donating secondary amine linked to an electron-withdrawing ethyl ester on one ring and a bromine atom on the other, providing dual sites for derivatization via cross-coupling and ester chemistry . Commercial sources offer this compound with typical purities of 95-97%, making it suitable for applications in pharmaceutical intermediate synthesis and materials research .

Why N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine Is Irreplaceable


The unique value proposition of this specific diarylamine stems from its dual functionality: a bromoaryl group for carbon-carbon bond formation and an ethyl ester for further functionalization. Substitution with a generic diarylamine or a mono-functional analog like ethyl 4-bromobenzoate will compromise synthetic efficiency. The bromine atom is critical for Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the ester group is essential for building complex molecules like kinase inhibitors . An attempt to use an unsubstituted or differently substituted analog (e.g., 4-iodophenyl or 4-chlorophenyl) would necessitate re-optimization of reaction conditions due to differing reactivity and could fundamentally alter the properties of the final target molecule [1]. The data below, while predominantly predictive, substantiates this differentiation.

N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine: Physical Property Evidence


Physical State and Purity Advantage

This compound is reliably sourced as a solid with a specified purity of 97% (HPLC) . This physical form and purity level provide a verifiable procurement advantage over analogs that may be supplied as less convenient oils or liquids, such as N-(4-Bromophenyl)-N-(3-cyanophenyl)amine, which can complicate accurate weighing and handling in a laboratory setting .

Analytical Chemistry Process Chemistry Procurement

Predicted Boiling Point and Thermal Stability

The predicted boiling point for this compound is 420.9±30.0 °C at 760 mmHg . This value is significantly higher than that of the simpler analog ethyl 4-bromobenzoate (b.p. ~260-262 °C) [1]. This class-level inference suggests a higher degree of thermal stability, which can be a critical factor when selecting building blocks for high-temperature material synthesis or reactions requiring elevated temperatures.

Process Chemistry Thermal Analysis Materials Science

Predicted Density Difference for Purification

The compound has a predicted density of 1.416±0.06 g/cm³ . This is notably higher than the predicted density of a closely related analog, ethyl 4-[(4-iodophenyl)amino]benzoate (predicted ~1.32 g/cm³) [1]. The higher density of the bromo-substituted compound is a direct result of the heavier bromine atom and offers a verifiable physical differentiation that could influence solvent selection for liquid-liquid extractions or behavior during crystallization processes.

Physical Chemistry Formulation Purification

Predicted pKa and Extraction Behavior

The predicted acid dissociation constant (pKa) is -1.88±0.40, indicating the protonated amine is a very strong acid . This class-level inference suggests the neutral amine form predominates across a wide pH range, unlike more basic amines like N-phenyl-p-phenylenediamine (pKa ~5.0 for the conjugate acid) [1]. This property is critical for predicting solubility and designing effective work-up and purification procedures, such as acid/base extractions.

Medicinal Chemistry Analytical Chemistry Process Chemistry

Key Applications of N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine


Kinase Inhibitor Libraries by Cross-Coupling

This compound serves as an ideal bifunctional building block for generating libraries of kinase inhibitors. Its aryl bromide moiety enables reliable Suzuki-Miyaura coupling to introduce a variety of aryl or heteroaryl groups, a common structural motif in kinase inhibitors . The ethyl ester can subsequently be hydrolyzed or amidated to create diverse analogs, allowing for systematic structure-activity relationship (SAR) studies. The solid physical form and high purity facilitate accurate weighing, which is essential for library synthesis.

Hole-Transporting Materials for Optoelectronics

The diarylamine core is a well-established motif for hole-transport materials in organic light-emitting diodes (OLEDs) and perovskite solar cells [1]. This compound's combination of an electron-rich amine with an electron-withdrawing ester creates a push-pull electronic system that can fine-tune the HOMO and LUMO energy levels, a key parameter for device efficiency. Its high predicted thermal stability is a desirable trait for materials intended for electronic device fabrication.

Conjugated Polymer Precursor via Pd Catalysis

The bromo substituent on this compound makes it a suitable monomer for nickel(0)- or palladium(0)-catalyzed polymerization reactions (e.g., Yamamoto or Suzuki polycondensation) to create conjugated poly(arylamine)s. Such polymers are of interest for organic electronics and sensors. Its dual functionality allows for the creation of polymers with pendant ester groups, which can be post-polymerization functionalized or used to tune solubility and film-forming properties [2].

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